P2X2 vs. P2X7 Subtype Selectivity: Quantified Antagonist Activity Differential Across Human Purinergic Receptors
This compound exhibits a 6.6-fold selectivity window for human P2X2 over human P2X7 receptors in a uniform calcium influx assay platform using stably transfected human 1321N1 astrocytoma cells [1]. The IC50 at P2X2 is 247 nM versus 1,640 nM at P2X7, both measured under identical experimental conditions (30 min incubation, Fura-2 AM staining) [1]. This contrasts with the non-selective P2X reference antagonist PPADS, which blocks P2X2 at IC50 ~1–2.6 μM and P2X7 with comparable potency, offering no meaningful subtype discrimination .
| Evidence Dimension | P2X2/P2X7 selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | P2X2 IC50 = 247 nM; P2X7 IC50 = 1,640 nM; Selectivity ratio = 6.6-fold |
| Comparator Or Baseline | PPADS (non-selective P2X antagonist): P2X2 IC50 ~1–2.6 μM; P2X7 IC50 comparable range; Selectivity ratio ~1-fold (non-selective) |
| Quantified Difference | Target compound provides ~6.6-fold P2X2-over-P2X7 discrimination vs. PPADS ~1-fold (no discrimination); ~50-fold greater absolute potency at P2X2 vs. PPADS at P2X2 |
| Conditions | Human P2X2R and P2X7R stably transfected in human 1321N1 cells; 30 min incubation; Fura-2 AM calcium influx assay (BindingDB assay IDs linked to ChEMBL curation) [1] |
Why This Matters
A 6.6-fold P2X2/P2X7 selectivity difference enables cleaner pharmacological dissection of P2X2-mediated signaling with reduced P2X7-driven confounds such as NLRP3 inflammasome activation and IL-1β release, a distinction unavailable with non-selective reference antagonists like PPADS [1].
- [1] BindingDB Entry BDBM50598316 (CHEMBL5184613). IC50 values: P2X2 = 247 nM; P2X7 = 1.64E+3 nM; P2X4 = 7.64E+3 nM. All measured in human 1321N1 cells, Fura-2 AM calcium influx assay. Curated by ChEMBL, accessed 2026. View Source
